molecular formula C9H8ClNO2 B2627815 2-Chloro-4,5-dimethoxybenzonitrile CAS No. 248595-18-8

2-Chloro-4,5-dimethoxybenzonitrile

Cat. No.: B2627815
CAS No.: 248595-18-8
M. Wt: 197.62
InChI Key: ZHXBGZCEEJYNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,5-dimethoxybenzonitrile is an organic compound with the molecular formula C9H8ClNO2. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and two methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-4,5-dimethoxybenzonitrile involves the ammoxidation of 2-chlorotoluene. This process uses a catalyst, such as V2O5/Al2O3, in a fixed bed reactor at atmospheric pressure. The reaction conditions typically include high temperatures and the presence of ammonia, which facilitates the conversion of 2-chlorotoluene to 2-chlorobenzonitrile .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis starting from readily available raw materials. For instance, dimethyl terephthalate can be used as a starting material, undergoing several steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-dimethoxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-4,5-dimethoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dimethoxybenzonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through pathways involving the formation of reactive intermediates, which then interact with other molecules to produce the desired outcome .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,5-dimethylphenol
  • 2-Chloro-4,5-dimethoxyphenol
  • 2-Chloro-4,5-dimethoxybenzaldehyde

Uniqueness

2-Chloro-4,5-dimethoxybenzonitrile is unique due to the presence of both chlorine and methoxy groups on the benzene ring, which imparts distinct chemical properties. These substitutions influence its reactivity and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-4,5-dimethoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXBGZCEEJYNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.